3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Description
Properties
IUPAC Name |
3-thiophen-3-yl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-2-4-12-10(3-1)13-11(7-14-12)9-5-6-15-8-9/h1-6,8,11,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLFGRHAHRXHTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves multicomponent reactions and cyclization reactions. One common method is the condensation of thiophene derivatives with appropriate oxazine precursors under controlled conditions. For example, a reaction between thiophene-3-carbaldehyde and 2-aminophenol in the presence of a suitable catalyst can yield the desired oxazine compound .
Industrial Production Methods
Industrial production of this compound may involve high-throughput mechanochemical synthesis, which allows for the parallel synthesis of multiple samples simultaneously. This method is advantageous for scaling up production while maintaining high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or oxazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the oxazine ring can produce amine derivatives .
Scientific Research Applications
While a comprehensive article with detailed data tables and case studies focusing solely on the applications of "3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine" is unavailable, the search results provide information on the compound itself and related compounds, suggesting potential applications and research directions.
Information on "this compound"
- Basic Information: this compound is a chemical compound with the molecular formula C12H11NOS and a molecular weight of 217.29 .
Related Research and Potential Applications
- Antioxidant Agents: Research has been conducted on C-3 tethered 2-oxo-benzo[1,4]oxazines as potential antioxidant agents . Further study might reveal whether this compound, which contains a benzo[1,4]oxazine moiety, also possesses antioxidant activity .
- 5-HT6 Receptor Antagonists: 3,4-dihydro-2H-benzo[1,4]oxazine derivatives have been designed and synthesized as 5-HT(6) receptor antagonists, displaying subnanomolar affinities for the 5-HT(6) receptor and good brain penetration in rats . This suggests a potential application of related compounds in neurological research .
- Benzoxazine Monomers: Thiophene-containing benzoxazine resins have been synthesized and studied for their thermal stability and gas absorption properties, indicating potential applications in advanced fields .
- Urotensin-II Receptor Antagonists: Benzo[b]thiophene-2-carboxamide derivatives have been identified as potent urotensin-II receptor antagonists . This highlights the potential of thiophene-containing compounds in medicinal chemistry .
- Ligands for MT2 receptors: 2-(phenylthio)benzo[b]thiophenes have been evaluated pharmacologically as selective MT2 receptor ligands .
Related Compounds
- N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide: This compound contains both a thiophene and a dihydro-2H-benzo[b][1,4]dioxepine moiety .
- 6-methyl-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine: Parchem supplies this chemical and other specialty chemicals worldwide .
Mechanism of Action
The mechanism of action of 3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. For instance, the compound can undergo ring-opening polymerization, which is guided by intramolecular interactions and molecular geometry . This process is crucial for its application in polymer science and materials engineering.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Heteroatom Variations
6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine ()
- Key Differences :
- The thiophen-2-yl group replaces thiophen-3-yl, altering steric and electronic interactions.
- The oxazine ring incorporates a sulfur atom (benzoxathiine), increasing lipophilicity.
- Synthesis : Sodium hydride-mediated alkylation in DMF yields 70.26% C and 4.79% H (elemental analysis) .
- Implications : Sulfur in the oxazine ring may enhance metabolic stability but reduce polarity compared to the target compound.
TTZ-1 and TTZ-2 ()
- Key Differences :
- Feature a 2,8-disubstituted oxazine core with a TTZ head group (bioisostere for carboxylic acids).
- Hydrophobic chains at position 8 via amide bonds.
- Implications : The TTZ group mimics carboxylic acids, enabling interactions with enzymes or receptors, unlike the neutral thiophene in the target compound .
Functional Group Modifications
Ethyl 4-(4-Methoxybenzyl)-2,5,7,8-Tetramethyl-3-Oxo Derivative ()
- Key Differences :
- A 3-oxo group and ester functionality at position 2.
- 4-Methoxybenzyl and methyl substituents enhance steric bulk.
- Synthesis : Uses K₂CO₃, TBAB, and PMBCl in toluene for SN2 alkylation .
- Implications : The ester group increases hydrophilicity, contrasting with the hydrophobic thiophene in the target compound.
Nitro-Substituted Derivatives ()
- Key Differences :
- Nitro groups at positions 6 or 7 introduce strong electron-withdrawing effects.
- Carboxylic acid functionality enhances acidity.
- Synthesis : Multi-step route involving nitration and hydrolysis (confirmed by IR, NMR, LC/MS) .
- Implications : Nitro groups may improve binding to electron-rich biological targets but reduce stability under reducing conditions.
Enantioselective and Chemoenzymatic Syntheses
3-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine ()
- Key Differences :
- Implications : Enzymatic methods offer superior enantiomeric purity compared to traditional synthetic routes for the target compound.
Domino Aza-Piancatelli/Hetero-Michael Reaction ()
Biological Activity
3-(Thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound of interest due to its diverse biological activities. This article synthesizes findings from various studies to explore its potential as an antioxidant, anticancer agent, and its effects on specific biological targets.
- Molecular Formula : C12H11NOS
- CAS Number : 1955547-87-1
- Structure : The compound features a fused oxazine ring with a thiophene substituent, which contributes to its unique biological properties.
Antioxidant Activity
Research indicates that derivatives of benzo[b][1,4]oxazine exhibit significant antioxidant properties. For instance, a study on related compounds demonstrated that they have potent free radical scavenging abilities. The antioxidant activity was measured using the DPPH assay and the FRAP method, with results showing effective inhibition at concentrations as low as 0.1 µM .
| Compound | DPPH Inhibition (%) | FRAP (µM) |
|---|---|---|
| 20a | 90.00 ± 2.40 | 546.0 ± 13.6 |
| 20b | 92.00 ± 1.80 | Not reported |
| 20t | 85.00 ± 2.00 | Not reported |
Cytotoxicity Studies
Cytotoxicity assays conducted on non-cancerous cell lines (e.g., NIH/3T3) revealed that the compound and its analogs are non-toxic at concentrations up to 250 µg/mL . The IC50 values for certain derivatives were determined to be above 100 µM, indicating a favorable safety profile.
| Compound | IC50 (µM) in NIH/3T3 |
|---|---|
| 20a | >250 |
| 20b | >250 |
| 20t | >250 |
Inhibition of Specific Enzymes
The compound has shown potential in inhibiting enzymes linked to various diseases. For example, related oxazine derivatives have been studied for their ability to inhibit Glycogen Synthase Kinase 3β (GSK-3β), a target in Alzheimer's disease and cancer therapies. One derivative exhibited an IC50 of 1.6 µM against GSK-3β in cell-based assays .
Case Studies
- Antioxidant Efficacy : A study synthesized multiple analogs of benzo[b][1,4]oxazine and tested their antioxidant capabilities against standard references like BHT (Butylated Hydroxytoluene). The results indicated that certain compounds surpassed the antioxidant efficacy of BHT, suggesting their potential use in food preservation and therapeutic applications .
- Neuroprotective Effects : Another study investigated the neuroprotective potential of oxazine derivatives against oxidative stress in neuroblastoma cells. The compounds showed significant protection against cell death induced by oxidative agents, highlighting their therapeutic promise in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization and functional group coupling. For example, similar benzoxazine derivatives are synthesized via nucleophilic substitution or condensation reactions in solvents like 1,4-dioxane or ethanol. Reaction conditions (e.g., temperature, catalyst) must be optimized to avoid side products. Post-synthesis purification often employs column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for verifying molecular structure and purity. X-ray crystallography is recommended to resolve stereochemical ambiguities and confirm the dihydro-oxazine ring conformation, as demonstrated in related benzothiazine derivatives .
Q. What preliminary in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Begin with enzyme inhibition assays (e.g., monoamine oxidase or kinase inhibition) based on structural analogs showing stimulant or antidepressant activity. Use cell viability assays (e.g., MTT) in neuronal or cancer cell lines to assess cytotoxicity. Dose-response curves and IC₅₀ calculations are critical for initial pharmacological profiling .
Advanced Research Questions
Q. How can computational chemistry methods enhance the understanding of this compound’s electronic and structural properties?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict molecular orbitals, charge distribution, and reactivity. For instance, studies on thienyl-bridged oligophenothiazines used DFT to analyze HOMO-LUMO gaps and intramolecular charge transfer, guiding the design of derivatives with tailored electronic properties .
Q. What strategies address low yields or impurities in the synthesis of this compound?
- Methodological Answer : Optimize reaction stoichiometry and solvent polarity (e.g., switch to polar aprotic solvents like DMF). Introduce protective groups for sensitive functional groups during cyclization. Use real-time monitoring (e.g., TLC or in situ IR) to track intermediate formation and adjust reaction kinetics .
Q. How can researchers resolve contradictions in reported biological activities across structural analogs?
- Methodological Answer : Perform systematic structure-activity relationship (SAR) studies. For example, modify the thiophene substituent or oxazine ring saturation to isolate key pharmacophores. Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to rule out assay-specific artifacts .
Q. What advanced techniques are recommended for studying intermolecular interactions in crystalline forms of this compound?
- Methodological Answer : Single-crystal X-ray diffraction combined with Hirshfeld surface analysis can map hydrogen-bonding networks and π-π interactions. For example, hydrogen-bond motifs in 1,4-benzothiazine derivatives were critical for stabilizing crystal packing, influencing solubility and bioavailability .
Data Analysis and Experimental Design
Q. How should researchers design experiments to investigate the stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated degradation studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C). Monitor degradation products via LC-MS and correlate with in vitro activity loss. Use Arrhenius plots to predict shelf-life and storage conditions .
Q. What statistical approaches are appropriate for analyzing dose-response data in pharmacological studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
